molecular formula C5H3FN2O4S B2968506 5-Nitropyridine-2-sulfonyl fluoride CAS No. 1935641-61-4

5-Nitropyridine-2-sulfonyl fluoride

Cat. No. B2968506
CAS RN: 1935641-61-4
M. Wt: 206.15
InChI Key: GXWNJMBPQPRXEJ-UHFFFAOYSA-N
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Description

5-Nitropyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H3FN2O4S . It is used in organic synthesis and pharmaceutical intermediate, mainly in laboratory research and development process and chemical production process .


Synthesis Analysis

The synthesis of this compound can be achieved through several methodologies. One such method involves the remodeling of 3-formyl (aza)indoles/benzofurans . Another method involves the use of sulfur-containing substrates, such as the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be used in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . It can also be used in the preparation of acyl fluorides by palladium-catalyzed fluoro-carbonylation of aryl, vinyl, and heteroaryl iodides .


Physical And Chemical Properties Analysis

This compound is characterized by its resistance to hydrolysis under physiological conditions . This balance of reactivity and stability is attractive for various applications, particularly in synthetic chemistry .

Scientific Research Applications

Chemical Biology and Drug Discovery

5-Nitropyridine-2-sulfonyl fluoride serves as a pivotal intermediate in the synthesis of a variety of chemical compounds, with significant implications in chemical biology and drug discovery. Its utility stems from the unique chemical reactivity of the sulfonyl fluoride group, which has been explored for the development of novel antibiotics. Notably, compounds incorporating aromatic sulfonyl fluorides with a nitro group in their ortho position have demonstrated remarkable antibacterial activity, including efficacy against drug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), multidrug-resistant Acinetobacter baumannii, and Pseudomonas aeruginosa (Sadlowski et al., 2018).

Synthetic Chemistry

In the realm of synthetic chemistry, this compound has been employed as a reagent in various synthesis and modification processes. For instance, it has been used in the palladium-catalyzed fluoro-carbonylation of aryl, vinyl, and heteroaryl iodides, facilitating the synthesis of acyl fluorides under CO-free conditions. This approach not only offers a pathway to generate a broad spectrum of acyl fluorides efficiently but also underscores the potential of this compound in facilitating late-stage functionalization of complex molecules (Liang et al., 2020).

Material Science

Further extending its application to material science, the unique properties of this compound have been leveraged in the development of metal-organic frameworks (MOFs). These MOFs exhibit exceptional performance in the selective sensing of explosives and in photoelectrochemical hydrogen evolution, highlighting the versatility of this compound in contributing to innovative materials with potential environmental and energy applications (Bhattacharjee et al., 2022).

Peptide Synthesis

Another intriguing application of this compound is found in peptide synthesis, where it facilitates the introduction of fluorine atoms into peptides. This methodology enhances the properties of peptides, making them more suitable for pharmaceutical applications by improving their stability and altering their biological activity (Sakakibara et al., 1967).

Mechanism of Action

The mechanism of action of 5-Nitropyridine-2-sulfonyl fluoride involves the selective introduction of multiple functional groups . This is achieved through a ring cleavage methodology reaction . Another mechanism involves the sulfur (vi)-fluoride exchange (SuFEx) processes as transformations with click-like reactivity .

Safety and Hazards

5-Nitropyridine-2-sulfonyl fluoride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been categorized as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

5-Nitropyridine-2-sulfonyl fluoride has potential applications in the development of antibiotics . It has been found to have remarkable antibacterial activity and is active against drug-resistant pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA), multidrug-resistant Acinetobacter baumannii, and Pseudomonas aeruginosa . Furthermore, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

5-nitropyridine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN2O4S/c6-13(11,12)5-2-1-4(3-7-5)8(9)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWNJMBPQPRXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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